molecular formula C10H12BrNO B8173228 3-Bromo-5-(cyclopropylmethoxy)aniline

3-Bromo-5-(cyclopropylmethoxy)aniline

Cat. No.: B8173228
M. Wt: 242.11 g/mol
InChI Key: GKDYTJNBKRGUEV-UHFFFAOYSA-N
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Description

3-Bromo-5-(cyclopropylmethoxy)aniline (CAS 1369884-48-9) is a substituted aniline compound of interest in medicinal chemistry and drug discovery research. This chemical serves as a versatile synthetic intermediate, particularly in the construction of complex heterocyclic scaffolds. The molecular structure features a bromo substituent and a cyclopropylmethoxy side chain on an aniline ring, making it a valuable precursor for further functionalization. In research settings, aniline derivatives similar to this compound are frequently employed in the synthesis of potential therapeutic agents. Recent studies have explored the use of such functionalized anilines in the development of indolinone-based molecules, which are investigated as inhibitors of protein kinases like c-Src, a target in cancer research . Furthermore, the aniline functional group makes it a key starting material for generating Schiff base libraries, a class of compounds studied for a broad spectrum of biological activities, including antimicrobial and antifungal properties . Researchers value this compound for its potential to contribute to the exploration of new chemical entities in early-stage drug discovery. This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-(cyclopropylmethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-8-3-9(12)5-10(4-8)13-6-7-1-2-7/h3-5,7H,1-2,6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDYTJNBKRGUEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC(=CC(=C2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Functionalization of 3 Bromo 5 Cyclopropylmethoxy Aniline

Reactivity of the Aryl Bromide Moiety

The bromine atom on the aromatic ring is a versatile handle for introducing molecular complexity through various carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of aryl halides. While specific literature examples for all major cross-coupling reactions with 3-Bromo-5-(cyclopropylmethoxy)aniline are not extensively documented, the Suzuki-Miyaura coupling is a well-established transformation for this substrate.

The Suzuki-Miyaura coupling facilitates the formation of a carbon-carbon bond between the aryl bromide and an organoboron compound, such as a boronic acid or boronic ester. This reaction is widely used due to its mild conditions and tolerance of various functional groups. For instance, this compound can be coupled with boronic acids to generate biaryl structures or introduce other organic fragments.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

Reactant 2 Catalyst System Base Solvent Conditions Product Yield Reference
(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetic acid Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/Water 80 °C 2-(4-(3-Amino-5-(cyclopropylmethoxy)phenyl)-1H-pyrazol-1-yl)acetic acid 61% WO2014100518A1
2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Pd(PPh₃)₄ Na₂CO₃ Toluene/Ethanol/Water 100 °C 5'-(Cyclopropylmethoxy)-[2,3'-bipyridin]-5-amine 76% WO2012066072A1

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA) of an aryl halide like bromine is generally challenging unless the aromatic ring is activated by strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. In the case of this compound, the electron-donating nature of the amine and cyclopropylmethoxy groups deactivates the ring towards traditional SNAr reactions. Therefore, this pathway is not a common method for the functionalization of this specific compound under standard conditions.

Lithiation and Grignard Reagent Formation for Further Derivatization

The formation of an organometallic intermediate through lithiation or Grignard reagent formation offers an alternative route to functionalize the aryl bromide. The Grignard reagent, formed by reacting the aryl bromide with magnesium metal, creates a nucleophilic carbon center that can react with various electrophiles. This method is fundamental for forming new carbon-carbon bonds.

Although a specific protocol for this compound was not found in the searched literature, the general procedure involves the reaction with magnesium turnings in an anhydrous ether solvent like THF. The resulting Grignard reagent can then be used in subsequent reactions.

Reactivity of the Aryl Amine Moiety

The primary amino group of this compound is a key site for functionalization, allowing for the introduction of a wide variety of substituents through acylation, sulfonylation, and alkylation reactions.

Amidation and Sulfonamidation Reactions

The amino group readily undergoes acylation with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in medicinal chemistry for modifying the properties of aniline-containing scaffolds.

Table 2: Examples of Amidation and Sulfonamidation Reactions

Reagent Base/Coupling Agent Solvent Product Yield Reference
2-Chloro-2-oxoacetate Pyridine Dichloromethane Methyl 2-((3-bromo-5-(cyclopropylmethoxy)phenyl)amino)-2-oxoacetate 94% WO2014100518A1
Methanesulfonyl chloride Pyridine Dichloromethane N-(3-Bromo-5-(cyclopropylmethoxy)phenyl)methanesulfonamide 88% WO2014078428A1
4-Cyanobenzoyl chloride Triethylamine Dichloromethane N-(3-Bromo-5-(cyclopropylmethoxy)phenyl)-4-cyanobenzamide 91% WO2012066072A1

Reductive Amination and Alkylation

Reductive amination provides a method for the N-alkylation of the primary amine. This reaction typically involves the condensation of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) and sodium cyanoborohydride.

Direct alkylation of the amine with alkyl halides can also be performed, though it can sometimes lead to over-alkylation, yielding tertiary amines or even quaternary ammonium (B1175870) salts. Careful control of reaction conditions is necessary to achieve mono-alkylation.

While specific examples of reductive amination for this compound were not found in the surveyed literature, this remains a standard and powerful method for the derivatization of primary anilines.

Diazotization and Subsequent Transformations

The primary aromatic amine functionality of this compound allows it to undergo diazotization, a pivotal transformation that converts the amino group into a highly versatile diazonium salt. This process typically involves treating the aniline (B41778) with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric or sulfuric acid at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt. numberanalytics.combyjus.com

The general reaction is as follows: Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O numberanalytics.com

Once formed, the 3-bromo-5-(cyclopropylmethoxy)benzenediazonium salt is a valuable intermediate that can undergo a variety of nucleophilic substitution reactions, often with the loss of dinitrogen gas (N₂), an excellent leaving group. masterorganicchemistry.com These transformations are crucial for introducing a wide range of functional groups onto the aromatic ring that are not easily accessible through other synthetic routes. organic-chemistry.org

The most prominent of these subsequent transformations is the Sandmeyer reaction, which utilizes copper(I) salts as catalysts to replace the diazonium group with various nucleophiles. nih.govwikipedia.org This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org Other related transformations can install hydroxyl or iodo groups without the need for a copper catalyst. organic-chemistry.org The versatility of these reactions provides a powerful tool for the further diversification of the this compound scaffold.

Table 1: Potential Products from Diazotization of this compound This table is interactive. Click on the headers to sort the data.

Reagent(s) Reaction Name Product
CuCl Sandmeyer 1-Bromo-3-chloro-5-(cyclopropylmethoxy)benzene
CuBr Sandmeyer 1,3-Dibromo-5-(cyclopropylmethoxy)benzene
CuCN Sandmeyer 3-Bromo-5-(cyclopropylmethoxy)benzonitrile
H₂O, Δ Hydrolysis 3-Bromo-5-(cyclopropylmethoxy)phenol
KI Iodination 1-Bromo-3-(cyclopropylmethoxy)-5-iodobenzene
HBF₄, Δ Schiemann 1-Bromo-3-(cyclopropylmethoxy)-5-fluorobenzene

Transformations Involving the Cyclopropylmethoxy Group

Stability and Potential Cleavage Reactions of the Cyclopropylmethyl Ether

Ethers are generally characterized by their high chemical stability, making them excellent choices for protecting groups or as inert solvents. wikipedia.org The cyclopropylmethoxy group in the title compound is an aryl alkyl ether. The carbon-oxygen bond of ethers can be cleaved under harsh conditions, typically involving strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orglibretexts.orgmasterorganicchemistry.com

The cleavage of aryl alkyl ethers with these strong acids proceeds via protonation of the ether oxygen to form a good leaving group. libretexts.org The subsequent step depends on the nature of the alkyl group. For ethers with primary alkyl groups, the reaction follows an S_N2 mechanism where a halide ion attacks the less sterically hindered alkyl carbon. libretexts.org In the case of this compound, the carbon of the cyclopropylmethyl group attached to the ether oxygen is primary. Therefore, cleavage with HBr or HI would be expected to occur via an S_N2 pathway, yielding 3-bromo-5-hydroxyaniline (a phenol) and cyclopropylmethyl bromide or iodide, respectively. The C(aryl)-O bond remains intact as nucleophilic substitution does not readily occur on sp²-hybridized carbon atoms of aromatic rings. libretexts.org

Reaction: Ar-O-CH₂-cPr + HBr → Ar-OH + Br-CH₂-cPr

Under basic conditions or in the presence of most oxidizing and reducing agents, the cyclopropylmethyl ether linkage is highly stable. wikipedia.org However, the cyclopropylmethyl system itself can be susceptible to rearrangement under certain acidic or radical conditions, although this is less common in standard ether cleavage protocols.

Stereochemical Considerations and Influence on Reactivity

The cyclopropyl (B3062369) group is not a passive spectator in chemical reactions. Its unique electronic structure and inherent ring strain can exert significant stereochemical and electronic effects on neighboring functional groups and reaction centers. rsc.orgcanterbury.ac.nz The "cyclopropyl effect" has been noted to influence the conformational preferences of adjacent substituents, with studies showing it can favor axial orientations in cyclic systems. rsc.orgchemistryworld.com

In this compound, the cyclopropyl group can influence the reactivity in several ways:

Steric Hindrance: The bulky nature of the cyclopropylmethoxy group can sterically hinder reactions at the ortho positions (C4 and C6) of the aniline ring.

Electronic Effects: The cyclopropane (B1198618) ring possesses σ-bonds with significant p-character, allowing it to interact electronically with adjacent π-systems or developing positive charges. This can influence the rates and outcomes of electrophilic aromatic substitution reactions.

Participation in Reactions: In reactions that generate a carbocation or radical on the methylene (B1212753) carbon of the ether, the adjacent cyclopropane ring can undergo rapid rearrangement (ring-opening) to form a homoallylic system. acs.orgresearchgate.net While not typical for ether cleavage, this reactivity pattern is a key consideration in designing other transformations. The stereospecificity of such ring-opening reactions can provide mechanistic insights, distinguishing between nucleophilic attack and radical-mediated pathways. acs.orgresearchgate.net

The stereochemical influence of the cyclopropylmethoxy group is an important factor in predicting the regioselectivity and stereoselectivity of reactions involving this multifunctional molecule.

Chemoselectivity and Regioselectivity in Multi-Functionalized Systems

Strategies for Selective Functionalization of this compound

The presence of three distinct functional moieties—the amine, the bromo substituent, and the cyclopropylmethoxy ether—necessitates careful consideration of chemoselectivity (which group reacts) and regioselectivity (where on the ring it reacts).

Amino Group Reactions: The aniline nitrogen is nucleophilic and will react readily with electrophiles such as acyl chlorides or alkyl halides. It is also a potent activating group in electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho (C2, C6) and para (C4) positions. Given the substitution pattern, the C4 position is the most sterically accessible and electronically favored site for further substitution.

Bromo Group Reactions: The aryl bromide is a key handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig, Sonogashira). These reactions typically require conditions that could also affect the amino group, often necessitating its protection.

Ether Group Reactions: As discussed, the ether is largely unreactive except under strongly acidic conditions.

Achieving selective functionalization requires choosing reagents and conditions that target one group while leaving the others untouched. For instance, acylation can be directed selectively to the amine under basic conditions. A Suzuki coupling can be performed at the C-Br bond, provided the amine is protected or if the reaction conditions are mild enough not to affect it. A chemoselective reduction using a reagent like sodium borohydride (NaBH₄) would not affect the aryl bromide or the ether, while lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and could potentially react with other parts of the molecule under certain conditions. libretexts.orglibretexts.org

Theoretical and Computational Investigations of 3 Bromo 5 Cyclopropylmethoxy Aniline

Spectroscopic Property Prediction and Elucidation

UV-Vis Absorption Spectra and Electronic Transitions using TD-DFT

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra of molecules. nih.govjst.go.jp This analysis provides insights into the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, such as n→π* and π→π*, which are crucial for understanding a compound's photophysical properties. faccts.de For aniline (B41778) and its derivatives, TD-DFT calculations can elucidate how substituents on the aromatic ring influence the electronic structure and, consequently, the UV-Vis spectrum. jst.go.jpsci-hub.se

However, a specific TD-DFT study on 3-Bromo-5-(cyclopropylmethoxy)aniline, which would provide its calculated λmax values, oscillator strengths, and transition assignments, is not available in the reviewed literature.

Molecular Reactivity and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. sci-hub.seuchile.clwikipedia.org The energies and distributions of these orbitals are key to understanding a molecule's behavior as an electron donor (nucleophile) or acceptor (electrophile).

Unfortunately, no published data exists detailing the HOMO-LUMO energies or the calculated global reactivity descriptors for this compound.

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. numberanalytics.comscm.com These maps are color-coded to indicate regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. scm.comacs.org For a molecule like this compound, an MEP map would identify the likely sites for chemical reactions, such as the electron-rich areas around the amine group and the ether oxygen, and any electron-deficient regions on the aromatic ring. jst.go.jp

Specific MEP maps for this compound have not been published.

The Fukui function is a local reactivity descriptor that quantifies the change in electron density at a specific atomic site when the total number of electrons in the molecule changes. wikipedia.orgscm.comacs.org It helps to pinpoint the most reactive atoms within a molecule for nucleophilic (f+), electrophilic (f-), and radical attacks (f0). faccts.descm.com This analysis provides a more detailed picture of reactivity than MEP maps alone. uchile.cl

There are no available studies that have calculated the Fukui functions for the individual atoms of this compound.

Mechanistic Studies and Reaction Pathway Simulations

Computational chemistry can be employed to simulate reaction mechanisms and characterize the transition states of chemical reactions. youtube.com This provides valuable information about reaction barriers and the feasibility of different reaction pathways.

The synthesis of this compound would likely involve steps such as the etherification of a bromo-aminophenol derivative. numberanalytics.commasterorganicchemistry.comlibretexts.org Computational modeling could be used to characterize the transition state of such a reaction, for example, a Williamson ether synthesis, providing insights into the reaction's energetics and kinetics. masterorganicchemistry.com Similarly, understanding the regioselectivity of the bromination of a substituted aniline could be aided by transition state analysis. nih.govlibretexts.org

A search of the literature did not yield any specific mechanistic studies or transition state characterizations for the synthesis of this compound.

While the theoretical and computational methodologies for analyzing the properties of this compound are well-established, there is a clear absence of specific research applying these techniques to this particular compound. The scientific community has not yet published detailed computational investigations into its electronic structure, reactivity, or synthetic pathways. Therefore, the data required to populate the outlined article sections is not currently available.

Kinetic and Thermodynamic Parameters of Reactions

A thorough search of scientific databases yields no specific studies detailing the kinetic and thermodynamic parameters of reactions involving this compound. Research on other aniline derivatives often investigates reaction mechanisms and energy profiles for processes such as electrophilic substitution or diazotization. wikipedia.org For instance, computational studies on different substituted anilines have explored how various functional groups influence the activation energies and reaction enthalpies of specific transformations. mdpi.com

Such investigations typically involve calculating the Gibbs free energy of reactants, transition states, and products to determine the feasibility and spontaneity of a reaction. mdpi.com Key thermodynamic parameters like enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) are determined. Kinetically, the activation energy (Ea) provides insight into the reaction rate.

Without experimental or computational data for this compound, it is not possible to provide a data table or a detailed discussion of its specific kinetic and thermodynamic profile.

Non-Linear Optical (NLO) Properties and Polarizability Studies

Similarly, there is a lack of research focused on the non-linear optical (NLO) properties and polarizability of this compound. NLO materials are of significant interest for their potential applications in photonics and optoelectronics. Computational methods are frequently used to predict the NLO response of molecules, primarily by calculating the first and second hyperpolarizabilities (β and γ).

Studies on other aniline derivatives have shown that the nature and position of substituent groups on the aniline ring can significantly impact NLO properties. researchgate.net Electron-donating and electron-withdrawing groups can create a charge-transfer system within the molecule, which is often a prerequisite for a high NLO response. The amino group of the aniline scaffold can act as an electron donor. sci-hub.se

The polarizability of a molecule describes its ability to form an induced dipole moment in the presence of an external electric field. This property is crucial for understanding intermolecular interactions and is a fundamental parameter in the study of NLO properties.

Given the absence of specific computational or experimental data for this compound, a quantitative analysis of its NLO properties and polarizability cannot be provided.

Advanced Analytical Methodologies for Structural Characterization in Academic Research

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the confirmation of a compound's molecular formula. By providing a highly accurate mass measurement, typically to within a few parts per million (ppm), HRMS allows for the confident determination of the elemental composition. While a standard mass spectrum for 3-Bromo-5-(cyclopropylmethoxy)aniline has been reported, showing a protonated molecule at m/z 242.0 [M+H]⁺, detailed HRMS data is not widely available in published literature.

In a typical academic research setting, a sample of this compound would be analyzed by an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer. The expected exact mass for the protonated molecule [C₁₀H₁₂BrNO + H]⁺ would be calculated and compared against the experimentally measured value. The presence of a bromine atom would be readily identifiable from the characteristic isotopic pattern (approximately a 1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes).

Table 1: Theoretical Isotopic Distribution for [C₁₀H₁₂BrNO]⁺

Mass (m/z) Relative Abundance
241.0157 100.0%
242.0188 11.2%
243.0136 97.7%
244.0167 10.9%

(Note: This table represents a theoretical calculation and is not based on experimentally obtained data for this specific compound.)

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments is used to assign all proton and carbon signals and to establish connectivity within the molecule.

¹H NMR: The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons. For this compound, ¹H NMR data has been reported in a patent (WO 2014/141328 A1). The spectrum, recorded in DMSO-d₆, shows distinct signals for the aromatic protons, the amine protons, and the cyclopropylmethoxy group. sielc.com

Table 2: Reported ¹H NMR Data for this compound

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Assignment
6.54 t 1.8 1H Aromatic CH
6.42 t 2.0 1H Aromatic CH
6.27 t 2.0 1H Aromatic CH
5.41 s 2H NH₂
3.76 d 7.0 2H OCH₂
1.28-1.15 m 1H Cyclopropyl (B3062369) CH
0.62-0.51 m 2H Cyclopropyl CH₂
0.38-0.28 m 2H Cyclopropyl CH₂

(Source: WO 2014/141328 A1) sielc.com

¹³C NMR: A ¹³C NMR spectrum would be essential to identify all unique carbon environments in the molecule, including the aromatic carbons and the carbons of the cyclopropylmethoxy group. As of the latest searches, specific ¹³C NMR data for this compound has not been found in publicly accessible academic literature or patents.

2D NMR (COSY, HSQC, HMBC): To unambiguously assign the structure, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, for instance, confirming the coupling between the -OCH₂- protons and the cyclopropyl CH proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon in the molecule.

Detailed experimental data from these 2D NMR techniques for this compound are not currently available in the public domain.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the crystal lattice. To date, there is no evidence in the scientific literature or crystallographic databases of a single-crystal X-ray structure determination for this compound. If suitable crystals could be grown, this technique would provide unequivocal proof of the compound's structure and connectivity.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for both the isolation of a target compound and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a standard technique for determining the purity of a non-volatile compound. A typical method for an aniline (B41778) derivative would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic or acetic acid) to ensure good peak shape. The purity of this compound would be assessed by integrating the area of the main peak and any impurity peaks detected, typically by a UV detector. While HPLC is undoubtedly used in the synthesis and quality control of this compound, specific, validated methods for this compound are not detailed in academic papers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While aniline itself is amenable to GC-MS analysis, derivatization is sometimes employed to improve chromatographic performance and sensitivity. For this compound, GC-MS could potentially be used to assess its purity, provided it is sufficiently volatile and thermally stable. The mass spectrometer would serve as a highly specific detector, allowing for the identification of the target compound and any related impurities based on their mass spectra and retention times. However, specific GC-MS analytical methods for this compound have not been reported in the literature.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, stands as a powerful, non-destructive method for the identification of functional groups within a molecular structure. These methodologies are predicated on the principle that chemical bonds and functional groups vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint. This fingerprint allows for the detailed structural elucidation of compounds such as this compound.

In the analysis of this compound, the FT-IR and FT-Raman spectra would reveal specific absorption bands corresponding to the vibrations of its constituent functional groups. The aromatic ring, the aniline amine group (-NH₂), the ether linkage (-O-), the cyclopropyl ring, and the carbon-bromine bond each exhibit characteristic vibrational frequencies.

Detailed Research Findings from Vibrational Spectroscopy

The analysis of related compounds, such as various bromo-aniline derivatives, reveals consistent vibrational patterns that can be applied to this compound. researchgate.netneliti.com For instance, studies on aniline and its substituted derivatives have extensively mapped the vibrational modes associated with the amino group and the benzene (B151609) ring. researchgate.netnih.gov

Predicted Vibrational Assignments for this compound

Based on established group frequencies from academic literature and spectral databases, the following table outlines the predicted vibrational modes for this compound.

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) (FT-IR) Predicted Wavenumber (cm⁻¹) (FT-Raman)
N-H Asymmetric StretchPrimary Amine (-NH₂)3450 - 33503450 - 3350
N-H Symmetric StretchPrimary Amine (-NH₂)3350 - 32503350 - 3250
C-H Aromatic StretchAromatic Ring3100 - 30003100 - 3000
C-H Aliphatic Stretch (Cyclopropyl & Methoxy)-CH₂-, -CH₃, Cyclopropyl3000 - 28503000 - 2850
N-H ScissoringPrimary Amine (-NH₂)1650 - 15801650 - 1580
C=C Aromatic Ring StretchAromatic Ring1600 - 14501600 - 1450
C-H Bending (Cyclopropyl & Methoxy)-CH₂-, -CH₃, Cyclopropyl1470 - 13501470 - 1350
C-N StretchAryl-Amine1340 - 12501340 - 1250
C-O-C Asymmetric StretchAryl-Alkyl Ether1275 - 12001275 - 1200
C-O-C Symmetric StretchAryl-Alkyl Ether1075 - 10201075 - 1020
C-Br StretchBromo-Aromatic680 - 515680 - 515

In-depth Analysis of this compound as a Key Synthetic Intermediate Is Limited by Available Data

Substituted anilines, particularly those containing bromine, are recognized as versatile building blocks in medicinal chemistry and materials science. The bromine atom serves as a useful handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the construction of complex molecular architectures. The amino group can be readily diazotized or acylated, providing further pathways for functionalization.

For instance, related compounds like 3-bromo-5-methylaniline and 3-bromo-5-methoxyaniline are utilized as precursors in the synthesis of a range of organic compounds. They often serve as foundational scaffolds for the construction of heterocyclic systems, which are prevalent in many biologically active molecules, including kinase inhibitors for cancer therapy. The specific substitution pattern of these anilines is crucial for directing further reactions and influencing the properties of the final products.

In the context of drug discovery, compounds with similar structural motifs are often employed in divergent synthesis strategies. This approach allows for the creation of a library of related compounds from a common intermediate, which can then be screened for biological activity. The unique combination of a bromo, amino, and an ether group (like the cyclopropylmethoxy group) on an aniline ring would theoretically make this compound a valuable intermediate for such purposes. The cyclopropylmethoxy group, in particular, is a desirable feature in medicinal chemistry as it can improve metabolic stability and binding affinity.

However, despite the potential utility of this compound, specific examples, detailed reaction conditions, yields, and the synthesis of particular diverse organic compounds, complex heterocyclic systems, or specifically substituted aromatic compounds originating from this specific molecule are not detailed in the available search results. Similarly, its documented application as a strategic intermediate in divergent synthesis approaches could not be found.

Therefore, a detailed article structured around its specific roles as a precursor, scaffold, building block, and strategic intermediate, including data tables and in-depth research findings, cannot be generated at this time due to the lack of specific data in the public domain. Further research and publication in scientific journals or patents would be required to fully elucidate the synthetic utility of this compound.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

Currently, the synthesis of 3-Bromo-5-(cyclopropylmethoxy)aniline likely relies on multi-step sequences that may involve harsh reagents and generate significant waste. Future research should prioritize the development of more atom-economical and environmentally benign synthetic strategies.

One promising approach is the late-stage functionalization of a more readily available aniline (B41778) precursor. For instance, a direct C-H activation/bromination of 3-(cyclopropylmethoxy)aniline (B6270371) could provide a more direct route, avoiding the use of traditional brominating agents. Furthermore, exploring greener solvents and catalyst systems for the key reaction steps is crucial. Biocatalytic methods, such as the use of nitroreductases for the reduction of a nitro precursor, could offer a sustainable alternative to traditional metal-based reductions, often proceeding under mild aqueous conditions. nih.gov

Another area for improvement is the synthesis of the cyclopropylmethoxy ether linkage. Research into more efficient etherification protocols, potentially utilizing phase-transfer catalysis or microwave-assisted synthesis, could shorten reaction times and improve yields. A comparative analysis of different synthetic strategies is presented in the table below.

Table 1: Comparison of Potential Synthetic Routes for this compound
Synthetic StrategyPotential AdvantagesPotential Challenges
Traditional Multi-step SynthesisWell-established reactions, predictable outcomes.Lower overall yield, potential for significant waste generation.
Late-stage C-H BrominationIncreased atom economy, shorter synthetic route.Regioselectivity control can be challenging.
Biocatalytic Nitro ReductionMild reaction conditions, environmentally friendly. nih.govEnzyme stability and substrate scope may be limiting.
Microwave-Assisted EtherificationReduced reaction times, potentially higher yields.Requires specialized equipment, scalability can be a concern.

Exploration of Novel Reactivity Patterns for the Bromine and Amine Moieties

The bromine and amine functional groups on the aniline ring are prime handles for a variety of chemical transformations, making this compound a versatile scaffold for library synthesis. Future research should focus on systematically exploring its reactivity in a range of modern cross-coupling reactions.

The bromine atom is an ideal partner for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. wikipedia.orgorganic-chemistry.orgwikipedia.org Investigating the coupling of this compound with a diverse array of boronic acids, terminal alkynes, and amines would provide access to a wide range of novel derivatives with potential applications in materials science and medicinal chemistry. The steric hindrance from the adjacent cyclopropylmethoxy group and the electronic effects of both substituents will likely influence the reactivity and should be systematically studied.

The amine group, on the other hand, can be derivatized through acylation, sulfonylation, and reductive amination. Furthermore, its directing group ability in electrophilic aromatic substitution reactions could be exploited to introduce additional functionality onto the aromatic ring. A detailed investigation into the regioselectivity of such reactions would be highly valuable.

Table 2: Potential Cross-Coupling Reactions for this compound
Reaction TypeCoupling PartnerPotential Product ClassKey Considerations
Suzuki-Miyaura CouplingAryl/heteroaryl boronic acidsBiaryl anilinesOptimization of catalyst, ligand, and base. wikipedia.org
Sonogashira CouplingTerminal alkynesAlkynyl anilinesRequires a copper(I) cocatalyst in many cases. organic-chemistry.org
Buchwald-Hartwig AminationPrimary/secondary aminesDi- and tri-arylaminesLigand selection is crucial for reaction efficiency. wikipedia.org
Heck CouplingAlkenesStyrenyl anilinesRegioselectivity and stereoselectivity need to be controlled.

Advanced Computational Modeling for Predicting Reactivity and Applications

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental work and accelerating the discovery process. For this compound, advanced computational modeling could provide valuable insights.

Density Functional Theory (DFT) calculations can be employed to determine key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its reactivity in various chemical transformations. umn.edu Furthermore, computational models can predict spectroscopic data (NMR, IR) to aid in the characterization of new derivatives.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies could be conducted on a virtual library of derivatives of this compound to predict their potential biological activities or material properties. This would enable the prioritization of synthetic targets with the highest probability of success. For instance, computational models have been used to predict the metabolism of substituted anilines, which could be relevant for drug development. tandfonline.com

Integration into Automated and High-Throughput Synthesis Platforms

The versatility of this compound as a chemical building block makes it an ideal candidate for integration into automated and high-throughput synthesis platforms. Such platforms can rapidly generate large libraries of compounds for screening in drug discovery and materials science.

Future research could focus on developing robust and reliable protocols for the use of this compound in automated synthesizers. This would involve optimizing reaction conditions for a variety of coupling partners in a miniaturized format, such as 96-well plates. The development of analytical methods compatible with high-throughput screening, such as LC-MS, is also essential for rapid characterization of the synthesized compounds. The SynFini™ platform, for example, leverages artificial intelligence to automate the entire workflow from design to synthesis and testing. youtube.com

Investigation of Stereoselective Synthetic Pathways (if applicable to chiral analogues)

While this compound itself is achiral, the introduction of chiral substituents, either on the cyclopropyl (B3062369) ring or through derivatization of the amine or aromatic ring, would open up possibilities for the synthesis of enantiomerically pure compounds. Stereoselective synthesis is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological effects.

Future research could explore the development of asymmetric synthetic routes to chiral analogues of this compound. For example, asymmetric catalysis could be employed to introduce a chiral center during the synthesis of the cyclopropylmethoxy group. Alternatively, enantioselective reactions targeting the aniline scaffold, such as asymmetric hydrogenation of a prochiral imine precursor, could be investigated. acs.org The development of organocatalytic methods for the asymmetric functionalization of aniline derivatives is also a rapidly growing field with significant potential. acs.org

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-5-(cyclopropylmethoxy)aniline, and how can reaction conditions be optimized?

A common approach involves multi-step functionalization of aniline derivatives. For example:

  • Step 1: Bromination of a methoxy-substituted aniline precursor using reagents like NBS (N-bromosuccinimide) under controlled conditions (e.g., DMF solvent, 0–5°C) to achieve regioselectivity at the 3-position.
  • Step 2: Introduction of the cyclopropylmethoxy group via nucleophilic substitution or coupling reactions. For instance, reacting 3-bromo-5-hydroxyaniline with cyclopropylmethyl bromide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 60–80°C .
  • Optimization: Use kinetic monitoring (e.g., TLC or HPLC) to track intermediate formation. Adjust reaction time, temperature, and stoichiometry to minimize side products like di-substituted impurities.

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR to confirm substituent positions and cyclopropane ring integrity. For example, the cyclopropylmethoxy group shows distinct splitting patterns in ¹H NMR due to ring strain .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and isotopic patterns (e.g., bromine’s 1:1 [M]⁺/[M+2]⁺ ratio) .
  • HPLC-UV: Purity assessment using a C18 column with gradient elution (e.g., water/acetonitrile + 0.1% formic acid) .

Q. How should researchers handle stability and storage of this compound?

  • Stability: Perform stress testing under varied pH, temperature, and light exposure. For example, store in amber vials at –20°C to prevent degradation via hydrolysis or photolysis of the cyclopropane ring .
  • Storage: Use inert atmospheres (argon) and desiccants to minimize moisture absorption, which can destabilize the bromine substituent .

Q. What safety protocols are essential for handling this compound?

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation: Use fume hoods for synthesis and purification steps due to potential release of toxic brominated vapors .
  • Waste Disposal: Neutralize residual bromine-containing waste with sodium thiosulfate before disposal .

Advanced Research Questions

Q. How can impurity profiles of this compound be systematically analyzed?

  • Method: Use LC-SPE/NMR coupled with UHPLC-UV-DAD (e.g., Agilent 1290 system) to isolate and identify impurities at 0.1–1.5% levels. For example, column trapping (C18) with deuterated solvents enables structural elucidation of brominated byproducts .
  • Case Study: In a related compound (3-Bromo-5-(trifluoromethyl)aniline), impurities were traced to incomplete substitution at the 5-position, resolved by optimizing reaction stoichiometry .

Q. What strategies resolve contradictions in synthetic yield data across studies?

  • Root Cause Analysis: Compare reaction parameters (e.g., solvent polarity, catalyst load). For instance, DMF may enhance cyclopropylmethoxy group incorporation versus THF due to better solubility .
  • Design of Experiments (DoE): Apply Box-Behnken or factorial designs to statistically isolate critical variables (e.g., temperature, reagent ratio) affecting yield .

Q. How can computational modeling predict reactivity or degradation pathways?

  • Density Functional Theory (DFT): Model the electron-withdrawing effects of bromine and cyclopropane on the aniline ring’s nucleophilicity. For example, predict sites susceptible to oxidation or electrophilic attack .
  • Degradation Pathways: Simulate hydrolytic cleavage of the cyclopropylmethoxy group under acidic conditions using molecular dynamics .

Q. What role does this compound play in medicinal chemistry research?

  • Drug Intermediate: The bromine and cyclopropane motifs are valuable in kinase inhibitor synthesis (e.g., analogs of nilotinib or radotinib). The cyclopropane ring enhances metabolic stability by reducing CYP450-mediated oxidation .
  • Biological Screening: Use in fragment-based drug discovery (e.g., Keap1 inhibitors) by coupling with sulfonamide or boronic acid groups .

Q. How can researchers address discrepancies in NMR or MS data during characterization?

  • Troubleshooting:
    • For split peaks in ¹H NMR, check for diastereomers or rotamers caused by the cyclopropane ring’s rigidity. Use variable-temperature NMR to confirm .
    • If MS shows unexpected adducts (e.g., sodium or potassium), repeat analysis with ion-pairing agents (e.g., ammonium acetate) .

Q. What advanced techniques study the compound’s photodegradation or environmental fate?

  • Photocatalytic Degradation: Employ MnFe₂O₄/Zn₂SiO₄ catalysts under simulated solar radiation. Monitor degradation products via GC-MS and quantify kinetics using pseudo-first-order models .
  • Ecotoxicity Assessment: Use bacterial assays (e.g., Pseudomonas spp.) to track aniline ring cleavage and metabolite formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.